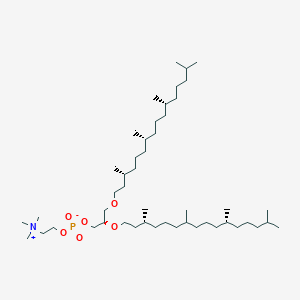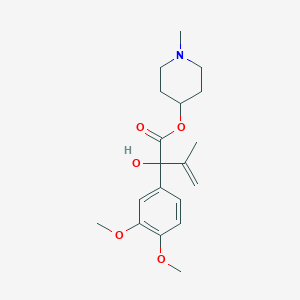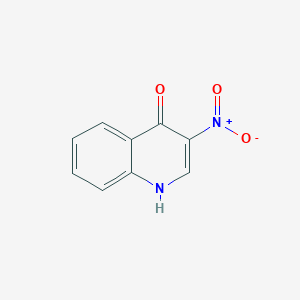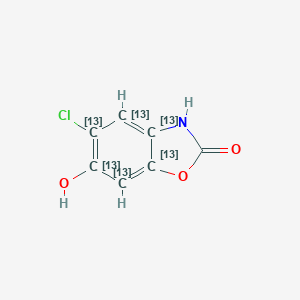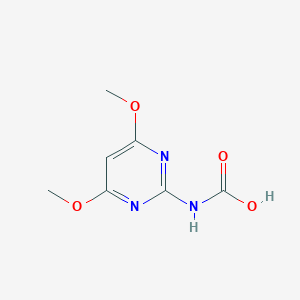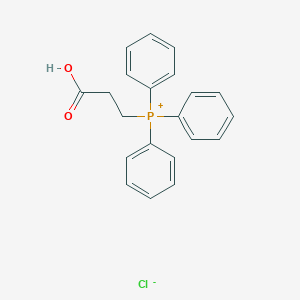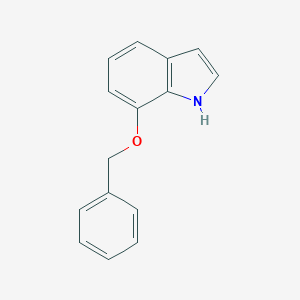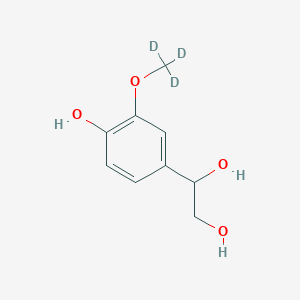
rac 4-Hydroxy-3-methoxyphenylethylene Glycol-d3
Overview
Description
rac 4-Hydroxy-3-methoxyphenylethylene Glycol-d3: is a deuterated form of 4-Hydroxy-3-methoxyphenylethylene Glycol, which is a metabolite of the neurotransmitter norepinephrine . This compound is often used in scientific research due to its stable isotope labeling, which allows for detailed metabolic studies.
Mechanism of Action
Mode of Action
As a metabolite of catecholamines, Vanylglycol-d3 interacts with its targets in a similar manner to its parent compounds. It binds to and activates adrenergic receptors, triggering a cascade of intracellular events that lead to the physiological responses associated with these neurotransmitters .
Biochemical Pathways
The biochemical pathways affected by Vanylglycol-d3 are those involved in the synthesis, release, reuptake, and degradation of catecholamines . These pathways play a critical role in the body’s stress response and in the regulation of various physiological processes .
Pharmacokinetics
As a metabolite of catecholamines, it is likely to share similar adme properties with these compounds .
Action Environment
The action, efficacy, and stability of Vanylglycol-d3 can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other substances that can interact with Vanylglycol-d3 or its parent catecholamines .
Biochemical Analysis
Biochemical Properties
rac 4-Hydroxy-3-methoxyphenylethylene Glycol-d3 is involved in the metabolic pathways of catecholamines. It is a metabolite of norepinephrine, formed through the action of enzymes such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). These enzymes catalyze the breakdown of norepinephrine, leading to the formation of 4-Hydroxy-3-methoxyphenylethylene Glycol, which is then labeled with deuterium to form this compound .
This compound interacts with various biomolecules, including enzymes and proteins involved in neurotransmitter metabolism. The nature of these interactions is primarily enzymatic, where this compound serves as a substrate or product in biochemical reactions .
Cellular Effects
This compound influences cellular processes by participating in the metabolism of norepinephrine. This compound affects cell signaling pathways, particularly those involving adrenergic receptors. By modulating the levels of norepinephrine and its metabolites, this compound can impact gene expression and cellular metabolism .
In various cell types, including neurons and glial cells, this compound can alter the balance of neurotransmitters, thereby influencing cell function and communication within the nervous system .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a metabolite in the degradation pathway of norepinephrine. This compound binds to enzymes such as MAO and COMT, facilitating the breakdown of norepinephrine into its metabolites. The deuterium labeling in this compound allows for precise tracking and analysis of these metabolic processes .
By inhibiting or activating specific enzymes, this compound can modulate the levels of norepinephrine and its related metabolites, thereby influencing gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. This compound is relatively stable, but its degradation can lead to changes in its biochemical activity. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro models .
The stability of this compound allows for its use in extended biochemical assays, providing valuable insights into the temporal dynamics of catecholamine metabolism .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, this compound can modulate neurotransmitter levels without causing significant adverse effects. At higher doses, this compound may exhibit toxic effects, including disruptions in cellular metabolism and gene expression .
Threshold effects have been observed, where specific dosages of this compound are required to elicit measurable biochemical changes. These studies help in understanding the safe and effective use of this compound in research .
Metabolic Pathways
This compound is involved in the metabolic pathways of catecholamines. It is formed through the enzymatic action of MAO and COMT on norepinephrine. These enzymes catalyze the conversion of norepinephrine into its metabolites, including 4-Hydroxy-3-methoxyphenylethylene Glycol, which is then labeled with deuterium to form this compound .
This compound interacts with various cofactors and enzymes, playing a crucial role in the regulation of neurotransmitter levels and their associated physiological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac 4-Hydroxy-3-methoxyphenylethylene Glycol-d3 involves the incorporation of deuterium atoms into the parent compound, 4-Hydroxy-3-methoxyphenylethylene Glycol. This is typically achieved through the use of deuterated reagents and solvents under controlled conditions .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated systems to ensure high purity and yield. The process includes rigorous quality control measures to maintain the integrity of the deuterium labeling .
Chemical Reactions Analysis
Types of Reactions: rac 4-Hydroxy-3-methoxyphenylethylene Glycol-d3 undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various halogenating agents and nucleophiles are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation typically yields aldehydes or ketones, while reduction results in different alcohols .
Scientific Research Applications
rac 4-Hydroxy-3-methoxyphenylethylene Glycol-d3 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Comparison with Similar Compounds
4-Hydroxy-3-methoxyphenylethylene Glycol: The non-deuterated form of the compound.
Vanillylmandelic Acid: Another metabolite of norepinephrine with similar applications in metabolic studies.
Uniqueness: rac 4-Hydroxy-3-methoxyphenylethylene Glycol-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in research settings where accurate metabolic tracing is essential.
Properties
IUPAC Name |
1-[4-hydroxy-3-(trideuteriomethoxy)phenyl]ethane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-13-9-4-6(8(12)5-10)2-3-7(9)11/h2-4,8,10-12H,5H2,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWPWWWZWKPJFL-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)C(CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60502893 | |
| Record name | 1-{4-Hydroxy-3-[(~2~H_3_)methyloxy]phenyl}ethane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60502893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74495-72-0 | |
| Record name | 1-{4-Hydroxy-3-[(~2~H_3_)methyloxy]phenyl}ethane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60502893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


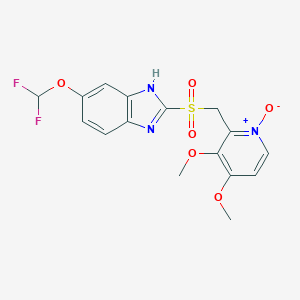
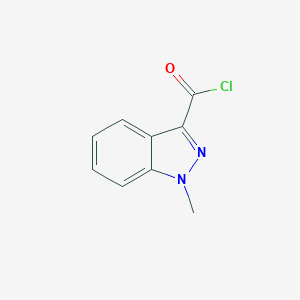
![1-[Ethyl(nitroso)amino]ethyl dihydrogen phosphate](/img/structure/B21223.png)
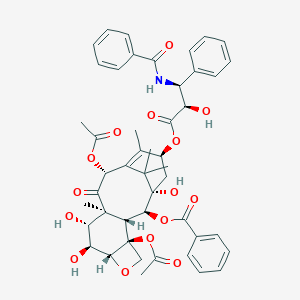
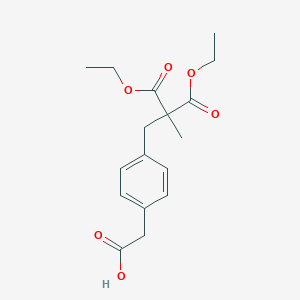
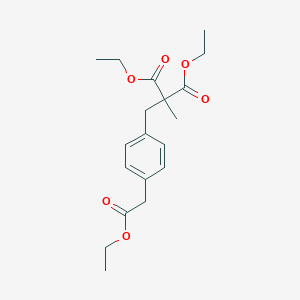
![Diethyl 2-[4-(2,2-Dicarboethoxypropyl)phenyl]-2-methyl Malonate](/img/structure/B21229.png)
